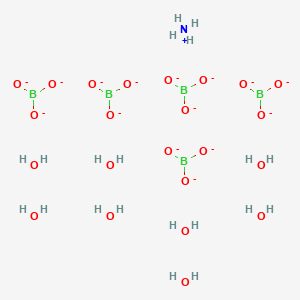
Tetradecyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl heptanoate is an ester compound formed from the reaction between tetradecyl alcohol and heptanoic acid. It is known for its use in various industrial applications, particularly as a biodegradable lubricant and solvent. The compound is characterized by its long carbon chain, which contributes to its hydrophobic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl heptanoate is typically synthesized through an esterification reaction between tetradecyl alcohol and heptanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or Amberlyst® 15, and is carried out at elevated temperatures around 90°C . The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, releasing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like Amberlyst® 15 allows for efficient conversion and easy separation of the catalyst from the product . The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products
Hydrolysis: Tetradecyl alcohol and heptanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
Tetradecyl heptanoate has been studied for its applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Potential use in drug delivery systems due to its hydrophobic properties.
Industry: Employed as a biodegradable lubricant and in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl pentanoate
- Tridecyl octanoate
- Propyl octadecanoate
Uniqueness
Tetradecyl heptanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to similar esters, it has a balanced hydrophobicity and stability, making it suitable for a wide range of applications .
By understanding the properties and applications of this compound, researchers and industries can leverage its potential in various fields, from organic synthesis to environmental management.
Properties
CAS No. |
29710-33-6 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
tetradecyl heptanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
IRYILAALKRHYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)




![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)





